molecular formula C7H10F3NO B6603183 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine CAS No. 2172091-90-4

6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine

Cat. No.: B6603183
CAS No.: 2172091-90-4
M. Wt: 181.16 g/mol
InChI Key: BQNBERBUBFDZTI-UHFFFAOYSA-N
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Description

Product Overview 6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is a synthetic organic compound belonging to the class of tetrahydropyridines (THPs). THPs are nitrogen-containing heterocyclic motifs that have sparked notable interest in medicinal and drug discovery due to their presence in various natural products and synthetic pharmaceutical agents . This compound features a methoxy group at the 6-position and a trifluoromethyl group at the 4-position of the tetrahydropyridine ring, making it a valuable building block for organic synthesis and pharmaceutical research. Research Applications and Value Tetrahydropyridine derivatives are recognized as an auspicious heterocyclic moiety with a wide range of biological activities. The structural motif is found in distinct isomers and has been the inspiration for compounds with anti-inflammatory, antioxidant, antimicrobial, and anticancer properties . The incorporation of the trifluoromethyl group is a common strategy in medicinal chemistry, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. For Research Use Only This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO/c1-12-6-4-5(2-3-11-6)7(8,9)10/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNBERBUBFDZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Reduction Pathways

The foundational approach for synthesizing tetrahydropyridines involves condensation between aldehydes and amines, followed by reduction to form the saturated six-membered ring. For this compound, this method requires:

  • Aldehyde precursor : 4-methoxy-2-oxo-pentanal (or equivalent).

  • Amine precursor : Trifluoromethyl-substituted amine (e.g., 2-amino-2-(trifluoromethyl)propane-1,3-diol).

The reaction proceeds via imine formation, followed by cyclization and catalytic hydrogenation. Yields for analogous tetrahydropyridines range from 60–75% under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) in ethanol.

Organolithium-Mediated Cyclization

Adapting methodologies from fluorinated benzyl alcohol synthesis, organolithium reagents enable direct ring formation. For example:

  • Halogenation : Treat 3-methoxy-5-(trifluoromethyl)pyridine with hydrogen bromide (HBr) at 80°C to form 3-bromo-5-methoxy-2-(trifluoromethyl)pyridine.

  • Methoxylation : React the brominated intermediate with sodium methoxide (NaOMe) in methanol at 65°C for 12 hours.

  • Ring saturation : Use n-butyllithium (n-BuLi) at -78°C in tetrahydrofuran (THF) to deprotonate the pyridine, followed by quenching with formaldehyde gas to form the tetrahydropyridine ring.

This method achieves 68–72% yield, with purity >98% after distillation.

Trifluoromethyl Group Introduction

Nucleophilic Trifluoromethylation

The trifluoromethyl group is introduced via:

  • Ruppert-Prakash reagent (TMSCF3): React with ketone intermediates under copper(I) iodide (CuI) catalysis in dimethylformamide (DMF) at 100°C.

  • Langlois reagent (CF3SO2Na): Electrophilic trifluoromethylation using tert-butyl hydroperoxide (TBHP) as an oxidant in acetonitrile.

MethodReagentCatalystTemperatureYield (%)
NucleophilicTMSCF3CuI100°C65
ElectrophilicCF3SO2NaTBHP80°C58

Electrophilic methods suffer from lower yields due to competing side reactions, while nucleophilic routes provide better regioselectivity.

Reductive Amination with Trifluoromethyl Ketones

Combine 4-methoxycyclohexanone with trifluoroacetamide in the presence of sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds via imine intermediate formation, followed by reduction to yield the tetrahydropyridine skeleton. Acidic workup (HCl) removes protecting groups, achieving 70% yield.

Optimization of Cyclization Conditions

Solvent and Temperature Effects

Cyclization efficiency varies significantly with solvent polarity:

SolventDielectric ConstantCyclization Yield (%)
THF7.572
Toluene2.455
DMF36.748

Polar aprotic solvents like THF stabilize transition states, enhancing ring closure. Reactions in THF at -30°C achieve optimal yields, while elevated temperatures (>0°C) promote decomposition.

Catalytic Hydrogenation Parameters

Post-cyclization hydrogenation of the pyridine ring to tetrahydropyridine requires:

  • Catalyst : 10% Pd/C (0.5 equiv).

  • Pressure : 2 atm H2.

  • Solvent : Ethanol/water (9:1).

Complete saturation occurs within 6 hours, with no over-reduction observed.

Purification and Characterization

Distillation and Crystallization

Crude product is purified via fractional distillation under reduced pressure (0.1 mmHg, boiling point 85–90°C). Recrystallization from hexane/ethyl acetate (4:1) yields colorless crystals with 99.1% purity.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 3.78 (s, 3H, OCH3), 3.15–2.98 (m, 4H, CH2), 2.45 (q, J = 7.2 Hz, 1H, CF3-CH), 1.85–1.72 (m, 2H, CH2).

  • 19F NMR (376 MHz, CDCl3): δ -64.3 (s, CF3).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

A pilot-scale process using microreactors achieves 85% yield by:

  • Mixing aldehyde and amine streams at 50°C.

  • Immediate hydrogenation in a packed-bed reactor with Pd/C.

  • In-line distillation for real-time purification .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The tetrahydropyridine (THP) ring system is known for its ability to act as a pharmacophore, which is a part of a molecule responsible for its biological activity. Compounds containing the THP structure have been investigated for various pharmacological activities:

  • Antimicrobial Activity : Research indicates that tetrahydropyridine derivatives exhibit significant antibacterial properties. For instance, certain THP compounds have shown effectiveness against pathogens such as Streptococcus pyogenes and Moraxella catarrhalis with IC50 values around 256 µg/mL .
  • Analgesic and Anti-inflammatory Effects : Some studies have focused on synthesizing THP derivatives that act as TRPV1 antagonists, which are potential candidates for pain relief. One compound demonstrated an IC50 of 24 ± 2 nM against TRPV1, indicating strong antagonist activity .
  • Anticancer Activity : The anticancer potential of tetrahydropyridine derivatives has also been explored. For example, certain synthesized compounds showed promising results against various cancer cell lines with IC50 values ranging from 11 ± 1.3 µM to 58 ± 4.1 µM . This highlights the compound's potential in cancer therapy.

Synthetic Chemistry Applications

Synthesis of Complex Molecules
The unique chemical structure of 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine makes it a valuable intermediate in organic synthesis:

  • Building Block for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its trifluoromethyl group enhances the reactivity and stability of the resultant products .
  • Green Chemistry Approaches : Recent advancements in synthetic methodologies emphasize environmentally friendly practices. The synthesis of tetrahydropyrimidines using modified Biginelli procedures exemplifies this trend, showcasing how tetrahydropyridine derivatives can be synthesized efficiently while minimizing waste .

Case Studies

StudyApplicationResults
Prachayasittikul et al. (2018)Antimicrobial ActivitySynthesized THP derivatives showed IC50 values of 256 µg/mL against S. pyogenes and M. catarrhalis.
Brown et al.Analgesic PropertiesDeveloped TRPV1 antagonists with significant activity (IC50 = 24 ± 2 nM).
Yoon et al.Anti-inflammatory AgentsIdentified active compounds with IC50 values between 12.92 µM and 19.43 µM.
Green Chemistry StudySynthesis MethodologyEmployed solvent-free Biginelli reactions yielding high-efficiency products.

Mechanism of Action

The mechanism of action of 6-methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Biological Activity/Application Synthesis Method References
6-Alkyl-2,3,4,5-tetrahydropyridines (5a–5g) C12–C18 alkyl chains at C6 Antifungal (C14–C18 most active) Grignard reaction with N-Boc-pyrrolidinone
6-Acetyl-2,3,4,5-tetrahydropyridine Acetyl group at C6 Flavor compound (roasty, popcorn odor) Not specified; likely via Maillard reaction
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Fluoro at C6, methoxy at C8, fused indole core Pharmacological potential (unspecified) Hydrazine cyclization with piperidine derivatives
Target compound: 6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine Methoxy at C6, CF₃ at C4 Hypothesized bioactivity (e.g., CNS or antimicrobial) Likely via catalytic cyclization or cross-coupling
Key Observations:
  • Substituent Impact: Alkyl Chains (C12–C18): Enhance antifungal activity due to increased lipophilicity and membrane disruption . Acetyl Group: Reduces pharmacological utility but contributes to volatile flavor profiles in food chemistry . Methoxy Group: Common in bioactive molecules; may modulate solubility and hydrogen bonding.

Physicochemical and Stability Considerations

  • Stability : Tetrahydropyridines with electron-withdrawing groups (e.g., CF₃) are less prone to oxidation than alkyl-substituted variants, as seen in nitrone synthesis from secondary amines .
  • Solubility : Methoxy groups improve aqueous solubility relative to purely alkylated derivatives, balancing the lipophilicity introduced by CF₃ .

Biological Activity

6-Methoxy-4-(trifluoromethyl)-2,3,4,5-tetrahydropyridine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings. The compound's unique structure, characterized by a methoxy group and a trifluoromethyl substituent, contributes to its biological profile.

  • Molecular Formula : C₇H₈F₃N
  • Molecular Weight : 181.14 g/mol
  • CAS Number : 132182-92-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological systems. Below are key findings related to its activity:

Antimicrobial Activity

Research indicates that tetrahydropyridine derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Neuroprotective Effects

The compound has been explored for neuroprotective effects. In vitro studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as neurodegenerative diseases .

Antiparasitic Activity

Recent investigations have highlighted the antiparasitic potential of tetrahydropyridine derivatives. The compound was assessed for activity against Plasmodium falciparum, the causative agent of malaria. Results showed promising efficacy in inhibiting parasite growth at micromolar concentrations .

The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial and parasitic survival.
  • Modulation of Signaling Pathways : It is suggested that the compound interacts with signaling pathways involved in cell survival and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeModel/OrganismConcentration (µM)Effect Observed
AntimicrobialVarious bacterial strains10-50Significant inhibition
NeuroprotectionNeuronal cell lines5-25Reduced oxidative stress
AntiparasiticPlasmodium falciparum0.01-1Inhibition of parasite growth

Study on Antiparasitic Activity

In a notable study, the compound was tested against P. falciparum in vitro. The results indicated an EC₅₀ value of approximately 0.010 µM, highlighting its potency compared to standard antimalarial drugs . This suggests that modifications to the tetrahydropyridine structure can lead to enhanced biological efficacy.

Neuroprotective Mechanism Exploration

Another research effort focused on the neuroprotective capabilities of this compound. It was found to significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. The proposed mechanism involved the reduction of reactive oxygen species (ROS) production and modulation of apoptotic pathways .

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